1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde
CAS No.: 2226183-14-6
Cat. No.: VC4371427
Molecular Formula: C6H7IN2O
Molecular Weight: 250.039
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2226183-14-6 |
---|---|
Molecular Formula | C6H7IN2O |
Molecular Weight | 250.039 |
IUPAC Name | 2-ethyl-5-iodopyrazole-3-carbaldehyde |
Standard InChI | InChI=1S/C6H7IN2O/c1-2-9-5(4-10)3-6(7)8-9/h3-4H,2H2,1H3 |
Standard InChI Key | PSXNQOCXXYKCAY-UHFFFAOYSA-N |
SMILES | CCN1C(=CC(=N1)I)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-ethyl-5-iodopyrazole-3-carbaldehyde, delineates its substituent arrangement: an ethyl group at position 1, an iodine atom at position 3, and an aldehyde group at position 5 of the pyrazole ring. The planar heterocyclic core enables π-π stacking interactions, while the electron-withdrawing aldehyde and iodine moieties enhance electrophilic reactivity.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₆H₇IN₂O |
Molecular Weight | 250.039 g/mol |
CAS Number | 2226183-14-6 |
IUPAC Name | 2-ethyl-5-iodopyrazole-3-carbaldehyde |
Key Functional Groups | Aldehyde, Iodo, Ethyl |
Spectral Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural confirmation. The aldehyde proton typically resonates near δ 9.8–10.1 ppm in ¹H NMR, while the iodine atom induces distinct splitting patterns in adjacent protons. Infrared (IR) spectroscopy confirms the aldehyde C=O stretch at ~1700 cm⁻¹.
Synthetic Methodologies
Regioselective Synthesis Pathways
The preparation of 1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde involves multi-step regiocontrolled reactions. A common approach begins with the cyclocondensation of hydrazines with 1,3-diketones, followed by iodination and formylation. Recent advances, such as those employing trichloromethyl enones, demonstrate how reaction conditions dictate regioselectivity .
Table 2: Representative Synthetic Routes
Step | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Cyclization | Hydrazine hydrate, EtOH, reflux | 1-ethyl-1H-pyrazole | 75–85 |
Iodination | I₂, H₂O₂, CH₃COOH, 50°C | 1-ethyl-3-iodo-1H-pyrazole | 60–70 |
Formylation | DMF, POCl₃, 0°C → rt | Target aldehyde | 50–65 |
Challenges in Optimization
Key challenges include minimizing diiodination byproducts and preserving the aldehyde group during harsh conditions. Microwave-assisted synthesis and flow chemistry have shown promise in enhancing yields (up to 97% in model systems) .
Applications in Organic Synthesis
Cross-Coupling Reactions
The iodine atom facilitates palladium-catalyzed couplings, such as Suzuki-Miyaura and Sonogashira reactions, enabling C–C bond formation. For example, coupling with phenylboronic acid yields biaryl derivatives, valuable in materials science.
Table 3: Cross-Coupling Applications
Reaction Type | Partners | Products | Application Domain |
---|---|---|---|
Suzuki-Miyaura | Aryl boronic acids | Biaryl pyrazoles | OLED materials |
Sonogashira | Terminal alkynes | Alkynyl pyrazoles | Anticancer agents |
Buchwald-Hartwig | Amines | Aminopyrazoles | Enzyme inhibitors |
Aldehyde Functionalization
The aldehyde group undergoes condensation reactions with amines to form Schiff bases, which are precursors to heterocyclic scaffolds like imidazoles and triazoles. These derivatives exhibit antimicrobial and antitumor activities in preliminary assays.
Comparative Analysis with Analogues
Table 4: Halogenated Pyrazole Derivatives Comparison
Compound | Substituents | Reactivity | Bioactivity (IC₅₀) |
---|---|---|---|
1-Ethyl-3-bromo-1H-pyrazole-5-carbaldehyde | Br instead of I | Lower electrophilicity | 45 µM (HeLa cells) |
1-Methyl-3-iodo-1H-pyrazole-5-carbaldehyde | Methyl instead of ethyl | Reduced lipophilicity | 28 µM (MCF-7 cells) |
Iodine’s polarizability enhances halogen bonding with biological targets, conferring superior binding affinity compared to bromine or chlorine analogues.
Future Directions and Challenges
Scalable Synthesis
Developing continuous-flow protocols and heterogeneous catalysts could address current limitations in large-scale production. Enzymatic formylation strategies are also being explored to improve sustainability .
Targeted Drug Discovery
Fragment-based drug design (FBDD) campaigns are leveraging this compound’s aldehyde group to develop covalent inhibitors for kinases and proteases. Collaborative efforts with academic labs aim to advance lead candidates into preclinical trials.
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